molecular formula C22H24ClN3O3S2 B2586642 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 905685-92-9

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2586642
CAS RN: 905685-92-9
M. Wt: 478.02
InChI Key: PATUWEHBWIHTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C22H24ClN3O3S2 and its molecular weight is 478.02. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research on derivatives similar to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has shown promising anticancer properties. For instance, indapamide derivatives synthesized from related compounds demonstrated significant proapoptotic activity on melanoma cell lines, with one compound showing growth inhibition at low micromolar concentrations. These derivatives were also investigated as inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor progression and metastasis (Ö. Yılmaz et al., 2015).

Molecular Labeling and Characterization

Another application involves the synthesis and characterization of tritium-labeled compounds with similar structures, acting as potent antagonists to certain receptors. Such compounds have been successfully labeled for detailed study, which aids in understanding their interaction with biological targets and their potential therapeutic uses (Yang Hong et al., 2015).

Improvement in Photovoltaic Performance

Derivatives with related structural features have been used to tune the morphology of heterojunction solar cells, leading to enhanced photovoltaic performance. Adjustments in the solvent composition allowed for improved domain structure and hole mobility in the active layer, demonstrating the potential of such compounds in the development of more efficient solar energy devices (T. Chu et al., 2011).

Antimicrobial and Pharmacological Properties

Further, fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole structures have been synthesized for biological and pharmacological screening. These compounds, which share functional groups with the chemical of interest, have been screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, showing a broad spectrum of potential therapeutic applications (Snehal Patel et al., 2009).

Catalyst in Chemical Syntheses

Moreover, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a compound with a similar functional profile, has been used as an efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds. This demonstrates the role of such chemicals in facilitating organic reactions, potentially leading to new drug discoveries or materials (A. Khazaei et al., 2015).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S2/c1-13-10-14(2)12-26(11-13)31(28,29)17-7-5-16(6-8-17)21(27)25-22-24-19-15(3)4-9-18(23)20(19)30-22/h4-9,13-14H,10-12H2,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATUWEHBWIHTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.